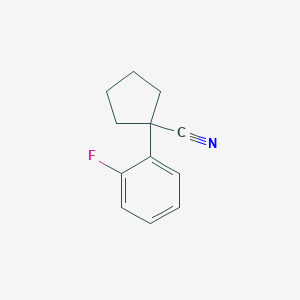

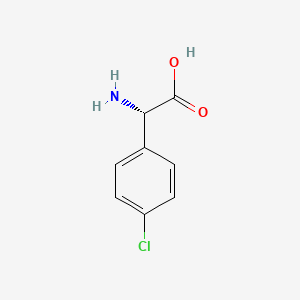

1-(2-Fluorophenyl)cyclopentanecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

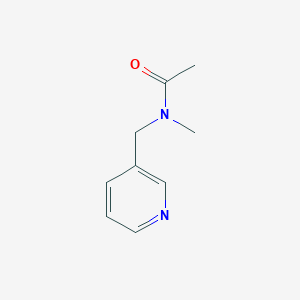

The compound "1-(2-Fluorophenyl)cyclopentanecarbonitrile" is a fluorinated organic molecule that is structurally related to various compounds studied for their unique chemical and physical properties. While the specific compound is not directly mentioned in the provided papers, the research on similar fluorinated cyclopentane derivatives and their synthesis, molecular structure, and chemical reactions offers valuable insights into the potential characteristics of "1-(2-Fluorophenyl)cyclopentanecarbonitrile".

Synthesis Analysis

The synthesis of fluorinated cyclopentane derivatives can involve multistep reactions starting from cyclopentanone, as demonstrated in the synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene . This process includes a Grignard reaction, oxidation, and dehydration steps. Similarly, the synthesis of (S)-2-methyl-3-fluorophenyl cyclopentanone methyl ester involves inter- and intramolecular alkylation reactions, showcasing the versatility of cyclopentanone as a building block for creating complex fluorinated structures .

Molecular Structure Analysis

The molecular structure of fluorinated cyclopentane derivatives is often confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry, as well as X-ray crystallographic analysis . These methods provide detailed information about the arrangement of atoms within the molecule and can reveal features such as intramolecular hydrogen bonds, which can influence the molecule's reactivity and physical properties.

Chemical Reactions Analysis

Fluorinated cyclopentane derivatives can undergo a range of chemical reactions. For instance, photochromic dithienylcyclopentene derivatives can exhibit reversible photochromic reactions upon irradiation with ultraviolet and visible light, changing color in response to the light source . This property is of particular interest for applications in optoelectronics, such as optical data storage and molecular machines.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated cyclopentane derivatives can vary significantly depending on their molecular structure. For example, the photochromic properties of dithienylcyclopentene derivatives can be modulated by external stimuli such as pH, intramolecular hydrogen bonds, and coordination with metal cations . These properties are crucial for their potential use in advanced technological applications.

Applications De Recherche Scientifique

Synthesis and Analytical Characterization

Research on 1-(2-Fluorophenyl)cyclopentanecarbonitrile and its derivatives often focuses on their synthesis and analytical characterization. For instance, Dybek et al. (2019) reported on the synthesis and characterization of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers. Their study involved comprehensive analytical characterizations using various mass spectrometry platforms, gas and liquid chromatography, and nuclear magnetic resonance spectroscopy, among others, highlighting the compound's relevance in research involving NMDA receptor antagonists (Dybek et al., 2019).

Novel Synthetic Routes

Kisel et al. (2002) discussed the synthesis of condensed isoquinolines and spirocyclic systems starting from similar compounds, demonstrating innovative routes to heterospiro systems and underscoring the compound's utility in creating complex molecular architectures (Kisel et al., 2002).

Pharmacological Characterizations

Wallach et al. (2019) explored the pharmacological characteristics of fluorolintane and its isomers, showing high affinity for NMDA receptors and significant activities at norepinephrine, serotonin, and dopamine transporters. Their work provides insight into the potential therapeutic applications of these compounds in treating conditions such as pain, epilepsy, neurodegenerative diseases, and depression (Wallach et al., 2019).

Chemical Precursor Analysis

Research also extends to the analysis of chemical precursors related to 1-(2-Fluorophenyl)cyclopentanecarbonitrile. Luo et al. (2022) identified and analyzed a suspected chemical precursor of 2-fluorodeschloroketamine, elucidating the fragmentation pathway and decomposition products. This study highlights the compound's significance in understanding the synthesis and decomposition pathways of pharmacologically active substances (Luo et al., 2022).

Propriétés

IUPAC Name |

1-(2-fluorophenyl)cyclopentane-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRPRFWZCDHYKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369802 |

Source

|

| Record name | 1-(2-Fluorophenyl)cyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214262-89-2 |

Source

|

| Record name | 1-(2-Fluorophenyl)cyclopentanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214262-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)cyclopentane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B1299956.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1299957.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1299960.png)

![Ethyl 2-[4-chloro-2-(hydroxyiminomethyl)-6-methoxyphenoxy]acetate](/img/structure/B1299977.png)

![(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B1299983.png)